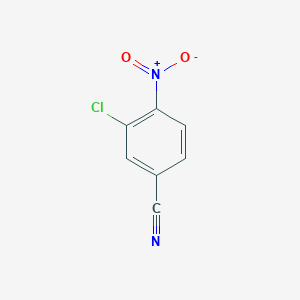

3-Chloro-4-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIMPYHIOHKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566311 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-29-8 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzonitrile (CAS Number: 34662-29-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its role as a potential enzyme inhibitor, particularly targeting Phosphatidylethanolamine N-Methyltransferase (PEMT). Safety information and handling guidelines are also included to ensure its proper use in a research setting.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a chloro, a nitro, and a nitrile group on the benzene ring makes it a versatile building block in organic synthesis.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 34662-29-8 | [2][3][4] |

| Molecular Formula | C₇H₃ClN₂O₂ | [2][5][6][7][8] |

| Molecular Weight | 182.56 g/mol | [2][5][6][7][8] |

| Appearance | White solid | [3] |

| Density | 1.47±0.1 g/cm³ (Predicted) | [3][5] |

| Boiling Point | 319.7±27.0 °C (Predicted) | [3] |

| Solubility | Moderately soluble in organic solvents. | [1] |

| SMILES | N#CC1=CC=C(--INVALID-LINK--=O)C(Cl)=C1 | [1] |

| InChI Key | PAIMPYHIOHKXAT-UHFFFAOYSA-N | [1] |

Spectral Data

While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, FT-IR, and Mass Spectrometry for this compound, publicly accessible spectra are limited.[6][8][9][10] Researchers are advised to acquire analytical data upon purchase or perform their own characterization.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 4-amino-3-chlorobenzonitrile.[6]

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound from 4-amino-3-chlorobenzonitrile.

Methodology:

-

Reaction Setup: Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid in a suitable reaction vessel.

-

Initial Heating: Heat the suspension with stirring until the temperature of the reaction mixture exceeds 50 °C.[6]

-

Addition of Starting Material: At this temperature, add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in batches over a period of 1 hour.[6]

-

Reaction: After the addition is complete, place the reaction mixture in an oil bath and heat at 62°C with continuous stirring for 2 hours.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 1 L of ice water.

-

Extract the aqueous layer three times with ether.

-

Combine the organic layers and wash them twice with deionized water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter to remove the desiccant.

-

Remove the solvent by evaporation under reduced pressure.[6]

-

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ether and petroleum ether (1:3) as the eluent to obtain the final product.[6]

Enzyme Inhibition Assay (General Protocol)

This compound has been identified as an inhibitor of Phosphatidylethanolamine N-Methyltransferase (PEMT).[2] The following is a general protocol for assessing the inhibitory activity of a compound against PEMT, which can be adapted for this compound.

Workflow for PEMT Inhibition Assay:

Caption: General workflow for determining the inhibitory activity against PEMT.

Methodology:

-

Enzyme Preparation: Prepare a liver homogenate or a total particulate fraction from cells known to express PEMT (e.g., McArdle-RH7777 rat hepatoma cells) to serve as the enzyme source.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Prepare serial dilutions to test a range of concentrations.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.2, with 5mM DTT). Add the substrates: S-adenosyl-L-methionine (including a radiolabeled tracer like [methyl-³H]AdoMet) and an exogenous phospholipid substrate like phosphatidyldimethylethanolamine.

-

Assay Procedure:

-

In separate reaction tubes, add the enzyme preparation.

-

Add varying concentrations of the this compound solution or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a short period.

-

Initiate the reaction by adding the reaction mixture containing the substrates.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time during which the reaction is linear.

-

Stop the reaction (e.g., by adding a chloroform/methanol mixture).

-

-

Analysis:

-

Extract the lipids into the organic phase.

-

Quantify the incorporation of the radiolabel into the phospholipid product using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Applications in Drug Development

This compound's primary interest in drug development stems from its reported inhibitory activity against PEMT.[2] PEMT is a crucial enzyme in the liver for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and essential for the secretion of very-low-density lipoproteins (VLDL).[11]

The dysregulation of the PEMT pathway is implicated in several pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[11][12] In NAFLD, a decrease in PEMT expression can lead to reduced choline availability, impairing the export of fat from the liver and causing its accumulation.[12] Therefore, modulators of PEMT activity could be valuable therapeutic agents. While inhibition of PEMT might exacerbate simple steatosis, in other contexts, such as certain cancers where PEMT is upregulated, its inhibition could be a viable therapeutic strategy.

The inhibition of PEMT by this compound suggests its potential as a lead compound for the development of drugs targeting diseases associated with aberrant PEMT activity.

PEMT Signaling Pathway and its Role in Liver Metabolism:

Caption: The role of PEMT in converting PE to PC and its subsequent impact on liver function.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and emerging applications in the field of drug discovery. Its role as a potential inhibitor of PEMT highlights its importance for researchers investigating metabolic diseases and oncology. This guide provides a foundational understanding of its properties and handling, enabling its effective and safe use in research and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. CAS 34662-29-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 34662-29-8 | JBA66229 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 34662-29-8 | MFCD02317167 | this compound [aaronchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 34662-29-8 [chemicalbook.com]

- 7. CAS 34662-29-8 | 4654-5-2S | MDL MFCD02317167 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound(34662-29-8) 1H NMR [m.chemicalbook.com]

- 10. 34662-29-8|this compound|BLD Pharm [bldpharm.com]

- 11. Polymorphism of the PEMT gene and susceptibility to nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tgen.org [tgen.org]

3-Chloro-4-nitrobenzonitrile molecular structure and weight

An In-depth Technical Guide on 3-Chloro-4-nitrobenzonitrile

This guide provides a detailed overview of the molecular structure and properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

This compound is a solid chemical compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular properties are summarized in the table below, providing a clear reference for its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3] |

| Molecular Weight | 182.56 g/mol | [2][3] |

| Exact Mass | 181.9883050 u | [2] |

| CAS Number | 34662-29-8 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-4-cyano-1-nitrobenzene, 4-Nitro-3-chlorobenzonitrile | [1] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the third position, a nitro group at the fourth position, and a nitrile group at the first position. This specific arrangement of functional groups is crucial to its chemical reactivity and application in further syntheses.

Caption: Molecular structure of this compound.

Experimental Protocols

This document does not cite specific experiments and therefore does not include detailed experimental protocols.

References

Spectroscopic Analysis of 3-Chloro-4-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8). Due to the limited public availability of specific spectral data for this particular isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature. The guide also includes a logical workflow for the spectroscopic analysis of such a compound.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Unavailable | ||||

| Data Unavailable | ||||

| Data Unavailable |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1] The choice of solvent is critical to ensure the compound is fully dissolved and solvent peaks do not obscure signals of interest.

-

To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [2]

-

Sample Preparation:

-

Place a small amount (approximately 50 mg) of solid this compound into a small vial or test tube.[2]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[2]

-

Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The ideal film should be translucent.[2]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., C≡N stretch, NO₂ stretches, C-Cl stretch, and aromatic C-H and C=C stretches).

-

Correlate the observed wavenumbers with known values from IR correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated in a vacuum to induce vaporization.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺•).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns for chlorine-containing fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-4-nitrobenzonitrile is a substituted aromatic nitrile whose physicochemical properties, particularly its solubility, are critical for its application in drug development and organic synthesis. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability. The presence of a polar nitro group and a nitrile group, combined with a chlorinated aromatic ring, suggests a nuanced solubility profile in different organic solvents.

This guide provides detailed experimental procedures to empower researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound. The gravimetric method is presented as the primary technique due to its accuracy and reliability.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dishes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for 24-48 hours.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a precise volume of the supernatant using a calibrated pipette. To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents) into a pre-weighed, dry evaporating dish or vial. Filtration is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. Gentle heating under a stream of nitrogen or in a vacuum oven can facilitate evaporation.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL):

-

S = (mass of solute / volume of solution withdrawn) * 100

-

-

Solubility (mol/L):

-

S = (mass of solute / molar mass of this compound) / volume of solution withdrawn (in L)

-

-

Alternative Methods: Spectroscopic Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[5][6]

Brief Protocol Outline:

-

Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Prepare a Saturated Solution: Follow the procedure described in section 2.1 to prepare a saturated solution and filter it.

-

Dilute and Measure Absorbance: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, which represents the solubility.

Data Presentation

While specific data for this compound is unavailable in the reviewed literature, the results obtained from the experimental protocols described above should be tabulated for clear comparison. An example of a well-structured data table is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Example)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| Ethanol | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| Acetone | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value | |

| Toluene | 25 | Experimental Value | Experimental Value |

| 40 | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Figure 1: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides robust and detailed experimental protocols to enable researchers to generate this crucial data. The gravimetric method, in particular, offers a reliable means of accurately determining solubility. The provided workflow and data table structure can serve as a template for conducting and reporting such studies. The generation of this data will be a valuable contribution to the scientific community, aiding in the effective use of this compound in research and development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Chloro-Nitrobenzonitrile Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for two isomeric forms of chloro-nitrobenzonitrile: 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8) and 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0). Understanding the distinct safety profiles of these chemical intermediates is paramount for ensuring laboratory safety and mitigating potential risks during research and development activities.

Section 1: Chemical Identification and Physical Properties

A clear distinction between the two isomers is crucial for accurate risk assessment. The physical and chemical properties of each compound are summarized below.

Table 1: Physical and Chemical Properties of Chloro-Nitrobenzonitrile Isomers

| Property | This compound | 4-Chloro-3-nitrobenzonitrile |

| CAS Number | 34662-29-8 | 939-80-0[1] |

| Molecular Formula | C₇H₃ClN₂O₂[2] | C₇H₃ClN₂O₂[1] |

| Molecular Weight | 182.56 g/mol [2] | 182.56 g/mol [3] |

| Appearance | Solid | Light yellow powder/solid[1] |

| Melting Point | Not available | 98-100 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for the two isomers highlight their potential health risks.

Table 2: GHS Hazard Classification

| Hazard Class | This compound | 4-Chloro-3-nitrobenzonitrile |

| Acute Toxicity, Oral | Category 4[4] | Not classified (May be harmful if swallowed)[1] |

| Acute Toxicity, Dermal | Category 4[4] | Not classified |

| Acute Toxicity, Inhalation | Category 4[4] | Not classified |

| Skin Corrosion/Irritation | Not classified (No data available)[4] | Category 2[1][5] |

| Serious Eye Damage/Eye Irritation | Not classified (No data available)[4] | Category 2[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Not classified (No data available)[4] | Category 3 (Respiratory system)[3][5] |

Hazard Statements:

-

This compound:

-

4-Chloro-3-nitrobenzonitrile:

Section 3: Toxicological Data

Quantitative toxicological data is essential for a complete understanding of a substance's potential for harm. While data for this compound is limited, an oral LD50 value has been reported for its isomer.

Table 3: Acute Toxicity Data

| Isomer | Route | Species | Value | Reference |

| 4-Chloro-3-nitrobenzonitrile | Oral | Rat | LD50 = 2050 mg/kg | [1][5][7] |

| This compound | Oral, Dermal, Inhalation | - | No data available | [4] |

Section 4: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is critical to minimize exposure and ensure a safe working environment. The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for Chloro-Nitrobenzonitriles.

Key Handling Precautions:

-

Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[4]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges must be used.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[4]

Section 5: First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

The following diagram illustrates a logical workflow for handling a chemical spill of chloro-nitrobenzonitrile.

Caption: Spill Response Workflow for Chloro-Nitrobenzonitriles.

Section 6: Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of these specific compounds are not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

General Methodologies:

-

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a limited number of animals.[8][9] A starting dose is administered to a group of animals, and the outcome determines the subsequent dose for the next group. Observations for signs of toxicity and mortality are made over a 14-day period.[2]

-

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method): This in vitro method uses a three-dimensional model of the human epidermis.[3][10] The test chemical is applied to the tissue surface, and cell viability is measured to determine the potential for skin irritation.[11]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405): This test is typically conducted in albino rabbits.[12] A single dose of the substance is applied to one eye, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[13] In vitro alternatives are increasingly used to reduce animal testing.

Section 7: Potential Mechanism of Action and Signaling Pathways

Information on the specific signaling pathways affected by these compounds is limited. However, for This compound , there is evidence to suggest it may act as an inhibitor of certain transferase enzymes, including phosphatidylcholine:phosphatidylethanolamine N-methyltransferase (PCMT), phospholipase A2, phospholipase C, and serine/threonine protein kinases.[14] Enzyme inhibition is a critical mechanism through which chemicals can exert toxic effects.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by an enzyme inhibitor.

Caption: Hypothetical Disruption of a Signaling Pathway by an Enzyme Inhibitor.

For 4-Chloro-3-nitrobenzonitrile , no specific information on its mechanism of action or interaction with signaling pathways was found in the reviewed safety literature. Its toxicity is likely related to its irritant properties and potential to cause respiratory distress.

Section 8: Conclusion

This compound and 4-Chloro-3-nitrobenzonitrile, while isomers, present distinct hazard profiles that necessitate careful and informed handling. This compound is classified as harmful by ingestion, skin contact, and inhalation, while 4-Chloro-3-nitrobenzonitrile is a known skin and eye irritant and may cause respiratory irritation. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet for the isomer in use and implement robust safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and emergency procedures is essential for maintaining a safe laboratory environment when working with these versatile chemical intermediates.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. fishersci.com [fishersci.com]

- 6. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-3-nitrobenzonitrile | CAS#:939-80-0 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. CAS 34662-29-8: this compound | CymitQuimica [cymitquimica.com]

The Trifecta of Reactivity: An In-Depth Technical Guide to the Nitrile Group of 3-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitrile group on the 3-chloro-4-nitrobenzonitrile scaffold renders it a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The electron-withdrawing nature of the adjacent nitro and chloro substituents significantly influences the reactivity of the cyano moiety, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivities of the Nitrile Group

The chemical reactivity of the nitrile group in this compound is primarily centered around three major transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole ring. Each of these reactions provides a gateway to a distinct class of compounds with significant potential in medicinal chemistry and materials science.

Hydrolysis: A Pathway to Carboxylic Acids

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-chloro-4-nitrobenzoic acid. This transformation is a fundamental step in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.

Reaction Scheme:

Quantitative Data for Hydrolysis of Substituted Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-chloro-2-nitrobenzonitrile | Hot concentrated HCl | 4-chloro-2-nitrobenzoic acid | Not specified | [1] |

| p-nitrobenzonitrile | H2SO4/H2O | p-nitrobenzoic acid | High | [2] |

| m-substituted benzonitriles | H2SO4 solutions (10.0 M to 18.2 M), 25.1±0.1 °C | m-substituted benzoic acids | Rate constants measured | [3] |

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a general procedure for the acid-catalyzed hydrolysis of benzonitriles can be adapted[4][5].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid).

-

Heating: Heat the reaction mixture to reflux. The reaction time will depend on the concentration of the acid and the temperature, and should be monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated 3-chloro-4-nitrobenzoic acid by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Logical Relationship for Acid-Catalyzed Nitrile Hydrolysis

References

- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. azom.com [azom.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 3-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions on 3-chloro-4-nitrobenzonitrile. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide focuses on a theoretical prediction of its reactivity based on established principles of organic chemistry. The analysis of substituent effects on the benzene ring provides a framework for anticipating reaction outcomes and designing synthetic pathways.

Synthesis of this compound

The synthesis of the related isomer, 4-chloro-3-nitrobenzonitrile, is well-documented and typically involves the nitration of p-chlorobenzonitrile. One established method involves reacting p-chlorobenzonitrile with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 0°C).[1] An alternative approach utilizes nitronium tetrafluoroborate in an anhydrous acetonitrile solution.[1]

Experimental Protocol: Nitration of p-Chlorobenzonitrile [1]

-

In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 0°C.

-

Add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes.

-

Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) over a period of 1 hour, ensuring the temperature remains below 0°C.

-

After the addition is complete, continue stirring at a low temperature for 30 minutes.

-

Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.

-

Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Recrystallize the obtained solid from an 80% ethanol/water solution and dry at 60°C to yield 4-chloro-3-nitrobenzonitrile.

Electrophilic Aromatic Substitution

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: a chloro group, a nitro group, and a cyano group.[2] All three substituents decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2]

Regioselectivity:

The position of an incoming electrophile is determined by the directing effects of the existing substituents. The directing effects of the groups on this compound are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -Cl | 3 | Deactivating | Ortho, Para |

| -NO₂ | 4 | Deactivating | Meta |

| -CN | 1 | Deactivating | Meta |

The chloro group, despite being deactivating, is an ortho-, para-director due to its ability to stabilize the arenium ion intermediate through resonance.[2][3] The nitro and cyano groups are strong deactivators and meta-directors.[2]

To predict the regioselectivity, we must consider the combined influence of these groups. The available positions for substitution are C2, C5, and C6.

-

Position C2: Ortho to the -CN group (meta-directing) and ortho to the -Cl group (ortho-, para-directing).

-

Position C5: Meta to the -CN group (meta-directing), ortho to the -NO₂ group (meta-directing), and meta to the -Cl group (ortho-, para-directing).

-

Position C6: Para to the -Cl group (ortho-, para-directing) and meta to the -NO₂ group (meta-directing).

Considering the strong meta-directing nature of the nitro and cyano groups and the ortho-, para-directing nature of the chloro group, the most likely position for electrophilic attack is C6 . This position is para to the ortho-, para-directing chloro group and meta to the strongly meta-directing nitro group. While C2 is ortho to the chloro group, it is also ortho to the strongly deactivating cyano group, which would be disfavored. Position C5 is meta to two of the deactivating groups, but ortho to the strongly deactivating nitro group, making it less favorable.

Nucleophilic Aromatic Substitution

The presence of strong electron-withdrawing groups, particularly the nitro (-NO₂) and cyano (-CN) groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5] These groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.[6][7]

Regioselectivity and Leaving Group:

In this compound, there are two potential leaving groups: the chloro group at C3 and the nitro group at C4. Generally, halides are good leaving groups in SNAr reactions. While the nitro group can also act as a leaving group, it is typically less facile than chloride displacement.

The key to SNAr reactivity is the stabilization of the Meisenheimer complex by electron-withdrawing groups located ortho or para to the site of nucleophilic attack.[5][7]

-

Attack at C3 (Displacement of -Cl): The negative charge in the Meisenheimer complex would be delocalized to C2 and C4. The nitro group at C4 is para to the site of attack and can effectively stabilize the negative charge through resonance. The cyano group at C1 is ortho to the developing negative charge at C2, providing further stabilization.

-

Attack at C4 (Displacement of -NO₂): The negative charge in the Meisenheimer complex would be delocalized to C3 and C5. The chloro group at C3 is ortho to the site of attack, and the cyano group is meta. The chloro group can offer some inductive stabilization, but it is less effective at resonance stabilization of a negative charge compared to a nitro group.

Therefore, nucleophilic attack is most likely to occur at C3 , leading to the displacement of the chloro group. The strong stabilization of the intermediate by the para-nitro group and the ortho-cyano group makes this pathway significantly more favorable.

Applications in Drug Development

While specific applications for this compound are not widely reported, related chloro-nitro-benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] The functional groups present on the ring offer multiple points for chemical modification, allowing for the construction of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common functionalities in drug molecules. The nitro group can be reduced to an amine, which is a key functional group for a wide range of further chemical transformations.[1] The reactivity of the chloro group in SNAr reactions allows for the introduction of various nucleophiles, leading to diverse molecular scaffolds.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound in electrophilic and nucleophilic substitution reactions. The molecule is predicted to be highly deactivated towards electrophilic attack, with substitution likely occurring at the C6 position. Conversely, the ring is activated for nucleophilic aromatic substitution, with the displacement of the chloro group at C3 being the most probable outcome. These predictions are based on the fundamental principles of substituent effects in aromatic chemistry. Experimental validation is recommended to confirm these theoretical considerations.

Disclaimer: The information provided in this document regarding the reactivity of this compound is based on theoretical predictions derived from established principles of organic chemistry. Due to a lack of specific experimental data for this compound in the reviewed literature, the predicted regioselectivity and reaction outcomes should be considered as such. Researchers are advised to conduct their own experimental investigations to verify these predictions.

References

- 1. Page loading... [guidechem.com]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

3-Chloro-4-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Chloro-4-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. Its structure, featuring a benzene ring substituted with a chloro, a nitro, and a nitrile group, offers multiple reactive sites, making it an exceptionally valuable building block for the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and nitrile moieties—significantly influences the molecule's reactivity, enabling a diverse array of chemical transformations.

This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and experimental protocols related to this compound (CAS No: 34662-29-8), highlighting its role in constructing advanced chemical architectures. It is important to distinguish this isomer from the closely related 4-chloro-3-nitrobenzonitrile (CAS No: 939-80-0), which is also a significant synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 34662-29-8 | [4] |

| Molecular Formula | C₇H₃ClN₂O₂ | [4] |

| Molecular Weight | 182.56 g/mol | [4] |

| Appearance | White Solid | [4] |

| Boiling Point | 319.7 ± 27.0 °C (Predicted) | [4] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [4] |

| LogP | 2.64308 | [4] |

| PSA | 69.61000 | [4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available through chemical databases for structural confirmation.[5]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring, particularly influencing the reactivity of the chloro substituent.

-

The Nitro Group: This group is readily reduced to an amino group (-NH₂). This transformation is a cornerstone reaction, providing a direct pathway to synthesize aniline derivatives, which are crucial precursors for a vast number of pharmaceuticals, dyes, and agrochemicals.

-

The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. Its replacement by various nucleophiles (e.g., amines, alkoxides, thiolates) allows for the introduction of diverse functionalities, enabling the construction of complex molecular scaffolds.

-

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo cycloaddition reactions, for instance, with sodium azide to form biologically active tetrazole rings.[6]

This multi-faceted reactivity allows for a modular approach to synthesis, where each functional group can be manipulated selectively to build the desired molecular architecture.

Applications in Synthesis

While specific applications for the 3-chloro-4-nitro isomer are less documented in readily available literature than for its 4-chloro-3-nitro counterpart, its structural motifs are relevant to several classes of bioactive molecules. Nitrobenzonitrile derivatives are used in the development of:

-

Pharmaceuticals: As intermediates for active pharmaceutical ingredients (APIs).[1] For example, related structures are used to synthesize enzyme inhibitors, such as those for acetylcholinesterase (AChE), and antiviral compounds.[7]

-

Agrochemicals: In the creation of novel pesticides and herbicides.[1][7] The nitroaromatic scaffold is present in some classes of fungicides and herbicides.[7]

-

Material Science: As precursors for dyes, pigments, and specialty polymers.[1][7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following section provides a representative protocol for the synthesis of this compound.

Synthesis of this compound from 4-Amino-3-chlorobenzonitrile [8]

This procedure outlines the oxidation of an amino group to a nitro group on the chloro-benzonitrile scaffold.

Materials and Reagents:

-

4-Amino-3-chlorobenzonitrile (2-chloro-4-cyanobenzenamine)

-

Sodium borate tetrahydrate

-

Acetic acid

-

Ether

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 mL of acetic acid in a suitable reaction flask.

-

Heat the suspension with stirring until the internal temperature exceeds 50 °C.

-

Add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in portions over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, place the flask in an oil bath preheated to 62 °C and continue to heat with stirring for 2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into 1 L of ice water.

-

Extract the aqueous layer three times with ether.

-

Combine the organic layers and wash twice with deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an ether/petroleum ether (1:3) mixture as the eluent to yield the target product, this compound.

Expected Yield: ~5.27 g (74%)[8]

Conclusion

This compound is a potent and versatile chemical building block whose value is derived from the unique interplay of its chloro, nitro, and nitrile functional groups. The ability to selectively address these groups through a variety of organic transformations provides chemists with a reliable platform for the synthesis of diverse and complex target molecules. Its utility as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in both academic research and industrial-scale chemical manufacturing. As the demand for novel and sophisticated organic compounds continues to grow, the role of well-designed building blocks like this compound will remain critical to innovation in chemical science.

References

Methodological & Application

Synthesis of Novel Heterocycles Using 3-Chloro-4-nitrobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrobenzonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of novel heterocyclic compounds. Its utility stems from the presence of three key functional groups: a nitrile, a nitro group, and a chlorine atom, all attached to a benzene ring. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent precursor for synthesizing fused heterocyclic systems of significant interest in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and phenothiazines, using this compound as the starting material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 34662-29-8 |

| Molecular Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 98-100 °C |

| Boiling Point | 284.8 °C |

| Purity | ≥98% |

Application Notes: Synthesis of Novel Heterocycles

The strategic positioning of the chloro, nitro, and cyano groups on the aromatic ring of this compound allows for a variety of cyclization reactions to form diverse heterocyclic cores. These heterocycles are prevalent in many biologically active compounds and are considered privileged structures in drug discovery.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of benzimidazole derivatives from this compound typically involves a two-step process: nucleophilic substitution of the chlorine atom with an ortho-phenylenediamine, followed by reductive cyclization of the nitro group.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles found in numerous pharmaceuticals, dyes, and organic semiconductors. The synthesis of quinoxaline derivatives from this compound can be achieved through a condensation reaction with an ortho-phenylenediamine. The reaction proceeds via nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The synthesis of phenothiazine derivatives from this compound can be accomplished by reaction with a 2-aminothiophenol derivative. This reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the tricyclic phenothiazine core.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of representative benzimidazole, quinoxaline, and phenothiazine derivatives from this compound.

Table 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| This compound | o-Phenylenediamine | DMF | K₂CO₃ | 120 | 8 | 85 |

Table 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| This compound | 2-Aminothiophenol | Ethanol | NaOAc | 80 | 12 | 78 |

Table 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| This compound | Ethane-1,2-diamine | Acetonitrile | Et₃N | Reflux | 6 | 92 |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide (Benzimidazole Precursor)

Materials:

-

This compound (1.0 eq)

-

o-Phenylenediamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound in DMF, add o-phenylenediamine and potassium carbonate.

-

Heat the reaction mixture at 120 °C for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile

Materials:

-

This compound (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Sodium acetate (NaOAc) (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolve this compound and 2-aminothiophenol in ethanol.

-

Add sodium acetate to the solution.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the pure product.

Protocol 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile

Materials:

-

This compound (1.0 eq)

-

Ethane-1,2-diamine (1.2 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile

-

Dichloromethane

-

Water

Procedure:

-

To a solution of this compound in acetonitrile, add ethane-1,2-diamine and triethylamine.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 7-nitroquinoxaline-5-carbonitrile.

Visualizations

Caption: Synthesis of a Benzimidazole Precursor.

Caption: Synthesis of a Phenothiazine Derivative.

Caption: Synthesis of a Quinoxaline Derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging 3-chloro-4-nitrobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile substrate, featuring a reactive chloride, an electron-withdrawing nitro group, and a nitrile functionality, is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar aryl chlorides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the C-Cl bond in oxidative addition, a key step in the catalytic cycle. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron species with an organohalide.[2][3] This method is widely used for the synthesis of biaryls and conjugated systems.

General Reaction Scheme:

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 70-85 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 182.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Add degassed toluene (5 mL) and water (0.5 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic structures.[4][5]

General Reaction Scheme:

This table provides starting conditions for the Heck reaction with this compound.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 75-90 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 18 | 70-85 |

| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 100 | 16 | 80-95 |

Experimental Protocol: Heck Coupling of this compound with Styrene

-

In a sealed tube, combine this compound (1.0 mmol, 182.6 mg), styrene (1.5 mmol, 156.2 mg, 172 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(o-tolyl)₃ (0.04 mmol, 12.2 mg), and triethylamine (Et₃N, 1.5 mmol, 151.8 mg, 209 µL).

-

Add anhydrous DMF (5 mL) to the mixture.

-

Seal the tube and heat the reaction to 120 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the substituted stilbene derivative.

Diagram of the Heck Reaction Catalytic Cycle

(NO₂) (CN)C₆H₃Cl + H≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> (NO₂) (CN)C₆H₃C≡C-R

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [6][7] General Reaction Scheme:

This table presents typical conditions that can be applied to this compound.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 85-98 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 80-90 |

| 3 | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | t-BuOH | 90 | 24 | 75-85 |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 144.2 mg).

-

Add this compound (1.0 mmol, 182.6 mg) and seal the tube with a septum.

-

Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 mg, 104 µL) via syringe.

-

Place the reaction mixture under an argon atmosphere and heat to 100 °C for 16 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 3-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile to yield 4-Amino-3-chlorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined below utilize common and effective reducing agents, specifically stannous chloride (tin(II) chloride) and iron powder.

Introduction

The selective reduction of a nitro group in the presence of other functional groups, such as a nitrile and a halogen, is a critical transformation in organic synthesis. This compound presents such a challenge, where the desired product, 4-Amino-3-chlorobenzonitrile, requires the nitro group to be reduced to an amine without affecting the chloro and cyano functionalities. This document details two reliable methods to achieve this transformation: reduction with stannous chloride in an acidic medium and reduction with iron powder in the presence of an acid or an ammonium salt.

Reaction Pathway

The overall chemical transformation is the reduction of the nitro group to an amino group.

Application Notes and Protocols for the Hydrolysis of 3-Chloro-4-nitrobenzonitrile to 3-Chloro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of the nitrile group in 3-Chloro-4-nitrobenzonitrile to a carboxylic acid to yield 3-chloro-4-nitrobenzoic acid is a fundamental transformation in organic synthesis. This reaction is pivotal in the preparation of various pharmaceutical intermediates and other specialized chemical compounds. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the nitrile group. This document provides detailed protocols for both acidic and alkaline hydrolysis of this compound, along with data presentation and diagrams to facilitate understanding and execution in a laboratory setting.

Reaction Overview

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1] Both methods typically involve heating the nitrile with an aqueous solution of a strong acid or base. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (in acidic conditions) or its carboxylate salt (in basic conditions).[1][2] For this compound, the general reaction is as follows:

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the acidic and alkaline hydrolysis of this compound. Please note that yields can vary based on the purity of the starting material and the precise execution of the experimental protocol.

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Water | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water |

| Solvent | Aqueous | Aqueous/Alcoholic mixture |

| Temperature | Reflux (typically >100 °C) | Reflux (typically >100 °C) |

| Reaction Time | Several hours | Several hours |

| Intermediate | 3-Chloro-4-nitrobenzamide | Sodium or Potassium 3-chloro-4-nitrobenzoate |

| Final Product (after work-up) | 3-Chloro-4-nitrobenzoic acid | 3-Chloro-4-nitrobenzoic acid |

| Typical Yield | Moderate to High | High |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the hydrolysis using sodium hydroxide.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol (optional, to aid solubility)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).

-

Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 eq). If the starting material has poor solubility in the aqueous base, a co-solvent like ethanol can be added until a homogenous solution or a fine suspension is formed.

-

Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis is typically complete within 4-8 hours, indicated by the disappearance of the starting material spot.

-

Work-up: After completion, cool the reaction mixture to room temperature. If an organic co-solvent was used, it should be removed under reduced pressure.

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 1-2. The 3-chloro-4-nitrobenzoic acid will precipitate out as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Acidic Hydrolysis of this compound

This protocol details the hydrolysis using sulfuric acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-